Dimethyl [5-(benzylamino)-2-(4-nitrobenzyl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a unique structure that includes an oxazole ring, a benzylamino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the benzylamino and nitrophenyl groups. The final step involves the addition of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL [5-(BENZYLAMINO)-2-METHYL-1,3-OXAZOL-4-YL]PHOSPHONATE: Similar structure but lacks the nitrophenyl group.
DIMETHYL [5-(BENZYLAMINO)-2-(4-CHLOROPHENYL)METHYL-1,3-OXAZOL-4-YL]PHOSPHONATE: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE imparts unique chemical and biological properties, making it distinct from similar compounds. This group can participate in specific reactions and interactions that are not possible with other substituents .
Properties
Molecular Formula |
C19H20N3O6P |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-benzyl-4-dimethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20N3O6P/c1-26-29(25,27-2)19-18(20-13-15-6-4-3-5-7-15)28-17(21-19)12-14-8-10-16(11-9-14)22(23)24/h3-11,20H,12-13H2,1-2H3 |
InChI Key |
PMTGMUDCEYJTRG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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